[(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
[(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyridine core, a carbamoyl group, and several ethyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the carbamoyl group and the ethyl and methyl substituents. Common reagents used in these reactions include ethylating agents, methylating agents, and carbamoylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated synthesis, real-time monitoring, and purification processes to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres. Substitution reactions often involve the use of catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
[(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of [(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
[(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Bromomethyl methyl ether:
These compounds share some structural similarities but differ in their specific functional groups and applications. This compound is unique in its combination of a naphthyridine core and carbamoyl group, which imparts distinct chemical and biological properties.
Biological Activity
The compound [(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This article explores its potential pharmacological properties, synthesis methods, and biological mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N3O4, with a molecular weight of approximately 396.43 g/mol. The structure includes a naphthyridine core, which is associated with various therapeutic effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Carbamoylation : Introduction of the carbamoyl group to the naphthyridine framework.
- Methylation : Methyl groups are added to enhance biological activity.
- Esterification : Formation of the carboxylate moiety is crucial for solubility and bioavailability.
Biological Activity
Research indicates that naphthyridine derivatives exhibit a broad spectrum of biological activities, including:
- Antibacterial Activity : Naphthyridines have shown efficacy against various Gram-positive and Gram-negative bacteria.
- Antitumor Properties : Some studies suggest potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Antibacterial | Inhibition of DNA gyrase | , |
Antitumor | Induction of apoptosis and inhibition of proliferation | , |
Anti-inflammatory | Inhibition of cytokine release |
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound inhibited bacterial growth in vitro, particularly against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
- Antitumor Activity : In a preclinical model, the compound exhibited significant tumor reduction in xenograft models, suggesting potential for further development as an anticancer agent.
The biological activity of this compound is thought to involve interactions with specific enzymes or receptors:
- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells by affecting cyclin-dependent kinases (CDKs).
Properties
IUPAC Name |
[2-(3-ethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-15-7-6-8-16(11-15)24-19(26)13-29-22(28)18-12-25(5-2)21-17(20(18)27)10-9-14(3)23-21/h6-12H,4-5,13H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEGAEDZTKFCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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